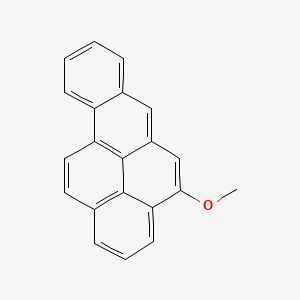
4-Methoxybenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative of benzo(a)pyrene. It is characterized by the presence of a methoxy group (-OCH3) attached to the fourth position of the benzo(a)pyrene structure. This compound is of significant interest due to its potential environmental and health impacts, as well as its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo(a)pyrene typically involves the methoxylation of benzo(a)pyrene. One common method is the reaction of benzo(a)pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy group is introduced at the fourth position of the benzo(a)pyrene molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Methoxybenzo(a)pyrene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on its interactions with biological systems helps in understanding the toxicological effects of PAHs.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the field of cancer research.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzo(a)pyrene involves its interaction with cellular components, leading to various biological effects. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and quinones. These intermediates can form adducts with DNA, proteins, and other macromolecules, leading to genotoxicity and carcinogenicity. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxic effects of the compound.
Comparación Con Compuestos Similares
4-Methoxybenzo(a)pyrene can be compared with other PAH derivatives, such as:
Benzo(a)pyrene: The parent compound without the methoxy group.
4-Hydroxybenzo(a)pyrene: A hydroxylated derivative.
4-Nitrobenzo(a)pyrene: A nitrated derivative.
The presence of the methoxy group in this compound imparts unique chemical and biological properties, such as altered reactivity and toxicity profiles, compared to its analogs.
Propiedades
Número CAS |
56182-99-1 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
4-methoxybenzo[a]pyrene |
InChI |
InChI=1S/C21H14O/c1-22-19-12-15-11-14-5-2-3-7-16(14)17-10-9-13-6-4-8-18(19)20(13)21(15)17/h2-12H,1H3 |
Clave InChI |
CNVYLULNAHQNNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
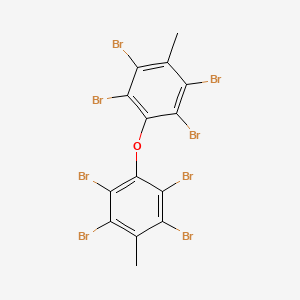

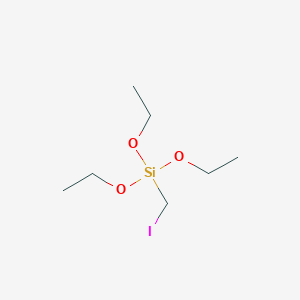
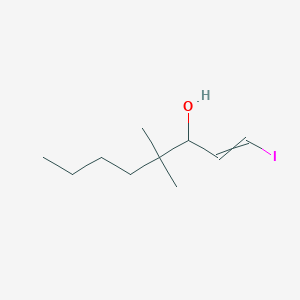
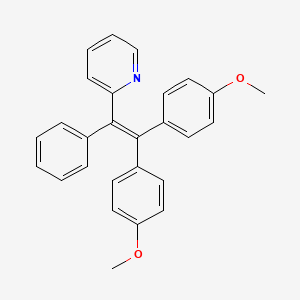

![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
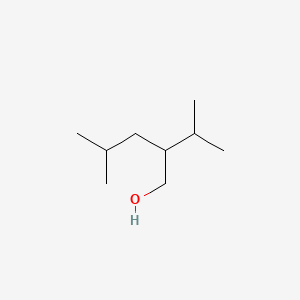
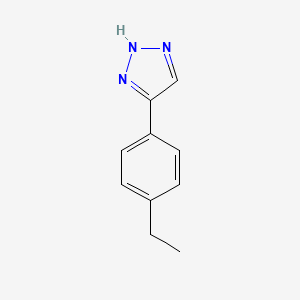
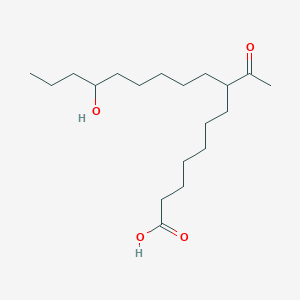
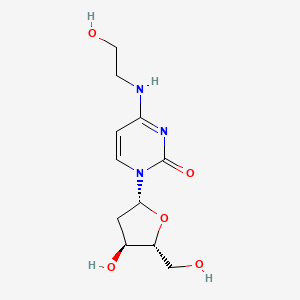
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)
